4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione
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Overview
Description
4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione is a heterocyclic compound with a unique structure comprising two fused furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of boron trifluoride etherate (BF3·Et2O) can yield multi-substituted furans . Another method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furans, diketones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is used in the production of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound’s derivatives have been shown to inhibit cell growth by binding to enzymes such as methionine aminopeptidase 2 (METAP2) and epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares a similar fused ring structure and is used in the development of donor-acceptor polymers.
4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol): Another related compound with applications in organic synthesis.
Uniqueness
4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione is unique due to its specific ring structure and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dihydrofuro[3,4-c]furan-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5-3-1-9-2-4(3)6(8)10-5/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMFMZZFNLDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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